
8a-Dnpdt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-DNPDT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of 1,4-dihydropyridine and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
8a-DNPDT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 8a-DNPDT is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
8a-DNPDT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8a-DNPDT in lab experiments include its ability to exhibit multiple effects, its low toxicity, and its relatively easy synthesis. However, its limitations include its poor solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 8a-DNPDT. One direction is to investigate its potential role in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 8a-DNPDT and to optimize its synthesis and stability for use in lab experiments.
Conclusion:
In conclusion, 8a-DNPDT is a chemical compound that has potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and has been investigated for its potential role in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesemethoden
8a-DNPDT can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 1,4-dihydropyridine with 3,5-dinitrobenzoyl chloride in the presence of a base. The resulting compound is then reduced using a reducing agent such as sodium borohydride to obtain 8a-DNPDT.
Eigenschaften
CAS-Nummer |
123438-35-7 |
|---|---|
Produktname |
8a-Dnpdt |
Molekularformel |
C40H67NO4 |
Molekulargewicht |
626 g/mol |
IUPAC-Name |
2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile |
InChI |
InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+ |
InChI-Schlüssel |
MVMXWDWCIQXILT-WEMUVCOSSA-N |
Isomerische SMILES |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
SMILES |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
Kanonische SMILES |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
Synonyme |
8-((2,4-dimethyl-1-nitrilopent-2-yl)dioxy)tocopherone 8a-DNPDT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



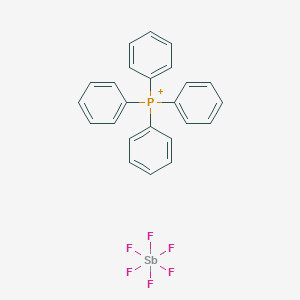
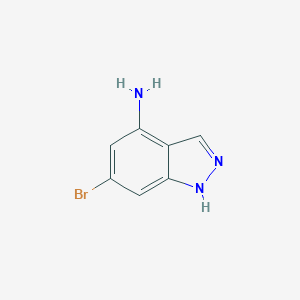
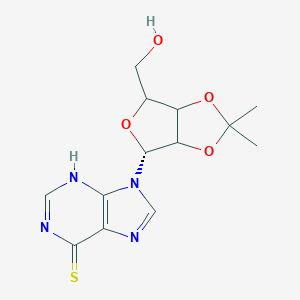
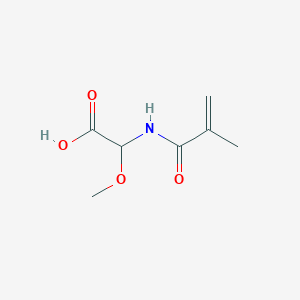
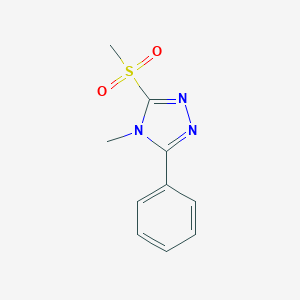
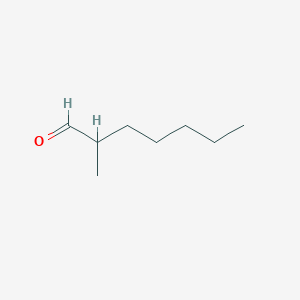
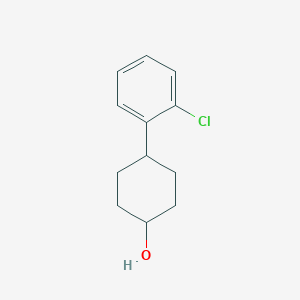
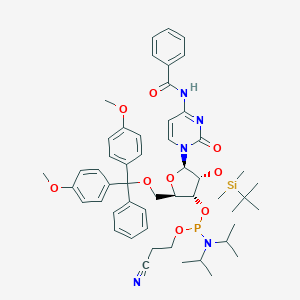
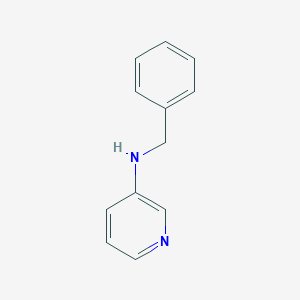
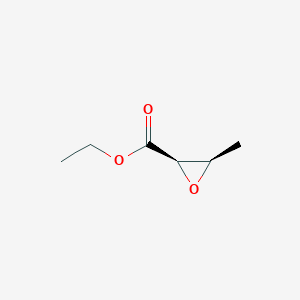
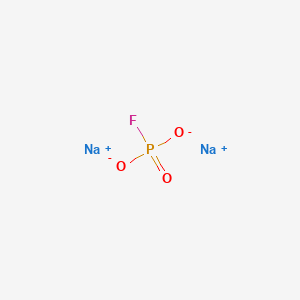
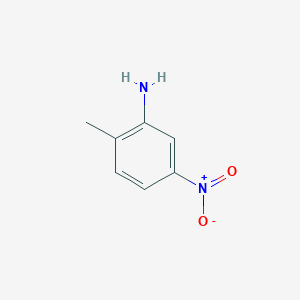
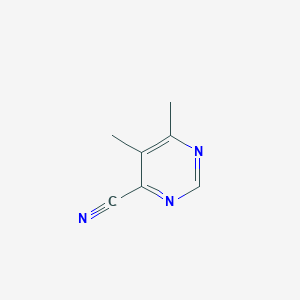
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)